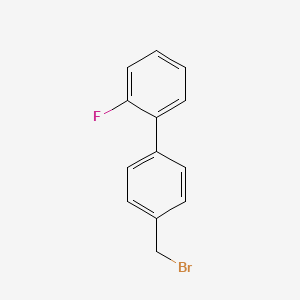
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Übersicht
Beschreibung
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H10BrF and its molecular weight is 265.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodology
Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. A practical pilot-scale method for its preparation involves diazotization and further steps, providing a feasible route for large-scale production despite challenges like the use of toxic and volatile methyl nitrite (Qiu et al., 2009).
Enantioselective Synthesis : A method involving [PdCl2((S)-Xylyl-Phanephos)] catalyst was developed for the enantioselective synthesis of (S)-Flurbiprofen methyl ester from 4-bromo-2-fluoro-1,1'-biphenyl, showcasing its utility in precise pharmaceutical synthesis (Harkness & Clarke, 2017).
Material Development
Liquid Crystal Materials : Synthesis of molecules derived from 4,4′-biphenyl linked to a fluorinated chain via an ester spacer demonstrates applications in creating thermotropic liquid crystals. These materials exhibit interesting smectic enantiotropic behavior, useful in various technological applications (Givenchy et al., 1999).
High Birefringence Liquid Crystals : Lateral fluoro substitution in 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls creates mesogens with low melting points, wide nematic ranges, and high birefringence. These properties make them suitable for active matrix display applications requiring high chemical and photostability (Goulding et al., 1993).
Analysis and Characterization
- Gas Chromatography Mass Spectrometry : The study of hydroxyhalobiphenyls, including fluoro-, chloro-, and bromomethoxy-biphenyls, illustrates their characterization by mass spectrometry, highlighting the method's value in identifying metabolites in biological systems (Tulp et al., 1977).
Catalysis and Chemical Reactions
- Benzylic C-H Fluorination : A study on benzylic C-H fluorination using silver catalysts for synthesizing fluoromethylarenes (including 4-(fluoromethyl)-1,1′-biphenyl) demonstrates applications in creating oxygen mimics in molecules like nucleotides (Kita et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents, which are the primary targets in this reaction .
Mode of Action
Bromomethyl compounds are known to participate in free radical reactions, nucleophilic substitutions, and oxidations . In the context of the Suzuki-Miyaura coupling, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
The compound’s potential role in the suzuki-miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its potential role in the suzuki-miyaura coupling suggests it may facilitate the formation of new carbon-carbon bonds .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUALJYDYRRWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)
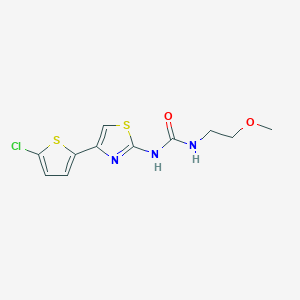
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)

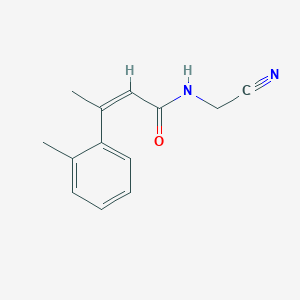
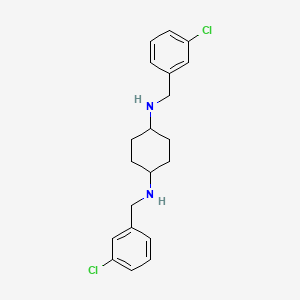
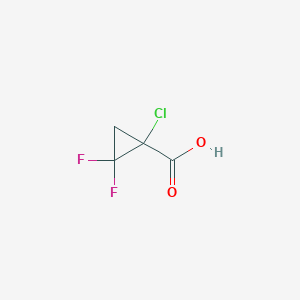

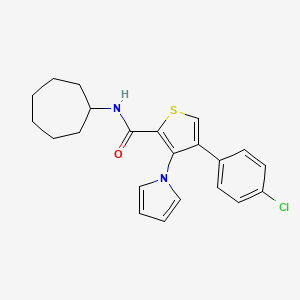
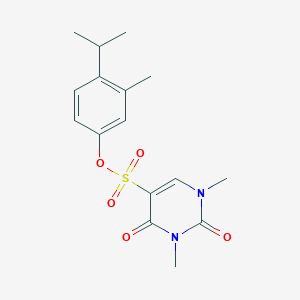

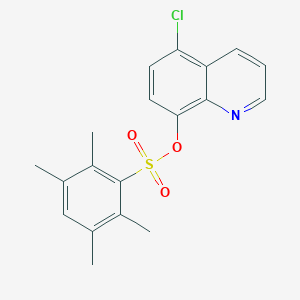
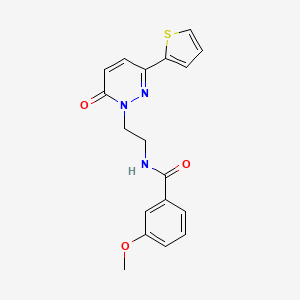
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)
